molecular formula C19H18O4 B129945 Anolignan A CAS No. 158081-97-1

Anolignan A

Cat. No. B129945
M. Wt: 310.3 g/mol
InChI Key: HFSAUGRJONZEDN-UHFFFAOYSA-N
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Description

Anolignan A is a chemical compound that is a type of lignan . It is also known as 2-(2’,4’-dihydroxybenzyl)-3-(3’‘,4’'-methylenedioxybenzyl)-1,3-butadiene . It is found in the plant species Anogeissus acuminata and Terminalia phillyreifolia .


Synthesis Analysis

The synthesis of Anolignan A has been achieved in eight steps with an overall yield of 30% from piperonal . The key step involves the TiCl4-mediated addition of a 1-trimethylsilyl-2,3-butadiene to an aldehyde . Another method involves the use of ruthenium carbene complex for enyne metathesis .


Molecular Structure Analysis

Anolignan A consists of buta-1,3-diene substituted by a 2,4-dihydroxybenzyl group at position 2 and a 1,3-benzodioxol-5-ylmethyl group at position 3 . Its chemical formula is C19H18O4 .

Scientific Research Applications

Antibacterial and Anti-Inflammatory Activities

Anolignan A and its variants, like Anolignan B, have been studied for their antibacterial and anti-inflammatory properties. Anolignan B, isolated from the roots of Terminalia sericea, showed significant activity against both Gram-positive and Gram-negative bacteria. Additionally, it displayed anti-inflammatory effects through its action on cyclooxygenase enzymes (COX-1 and COX-2) and demonstrated no mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).

Synthesis Techniques

The synthesis of Anolignan A and B using ruthenium-catalyzed cross-enyne metathesis represents a significant development in the field. This method, involving the integration of methylene parts of ethylene into an alkyne using Grubbs' catalyst, has been pivotal in the construction of the 1,3-diene moieties of these natural products (Mori, Tonogaki, & Nishiguchi, 2002).

Potential in Cancer Therapy

A study focusing on breast cancer explored the effectiveness of bioactive compounds from Terminalia bellerica, including Anolignan B, as potential inhibitors of estrogen receptor alpha (ER-α). Anolignan B demonstrated the highest docking score towards ER-α, suggesting its potential as a selective inhibitor and its relevance in the search for drugs against breast cancer (Chakrabarty, 2017).

Metabolic and Health Implications

Lignans, including anolignans, have been recognized for their health implications due to their presence in various foods and their metabolism into enterolignans. Research indicates that these compounds may play a role in reducing risks of cancers like breast, colon, and prostate cancer. Their mechanisms are linked to hormonal metabolism, anti-oxidation, and gene suppression (Landete, 2012).

Future Directions

The future research directions for Anolignan A could include further investigation into its antiviral properties, particularly its anti-HIV activity . Additionally, more research is needed to fully understand its mechanism of action . Further studies could also explore its potential uses in the treatment of other diseases.

properties

CAS RN

158081-97-1

Product Name

Anolignan A

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol

InChI

InChI=1S/C19H18O4/c1-12(7-14-3-6-18-19(9-14)23-11-22-18)13(2)8-15-4-5-16(20)10-17(15)21/h3-6,9-10,20-21H,1-2,7-8,11H2

InChI Key

HFSAUGRJONZEDN-UHFFFAOYSA-N

SMILES

C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O

Canonical SMILES

C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O

Other CAS RN

158081-97-1

synonyms

2-(2',4'-dihydroxybenzyl)-3-(3'',4''-methylenedioxybenzyl)-1,3-butadiene
anolignan A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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